molecular formula C17H18FNOS B2402760 2-(4-Fluorophenyl)-1-(4-(thiophen-2-yl)piperidin-1-yl)ethanone CAS No. 1396802-88-2

2-(4-Fluorophenyl)-1-(4-(thiophen-2-yl)piperidin-1-yl)ethanone

Cat. No.: B2402760
CAS No.: 1396802-88-2
M. Wt: 303.4
InChI Key: WYIXHQBFLZIBBB-UHFFFAOYSA-N
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Description

2-(4-Fluorophenyl)-1-(4-(thiophen-2-yl)piperidin-1-yl)ethanone is a chemical compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluorophenyl)-1-(4-(thiophen-2-yl)piperidin-1-yl)ethanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the piperidine ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the thiophenyl group: This step often involves the use of thiophene derivatives and coupling reactions.

    Attachment of the fluorophenyl group: This can be done using fluorobenzene derivatives through electrophilic aromatic substitution or other suitable methods.

    Final assembly: The final step involves coupling the intermediate products to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and green chemistry principles may be employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluorophenyl)-1-(4-(thiophen-2-yl)piperidin-1-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and catalysts like palladium on carbon.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(4-Fluorophenyl)-1-(4-(thiophen-2-yl)piperidin-1-yl)ethanone has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.

    Biological Research: It is used in studies investigating receptor binding and signal transduction pathways.

    Industrial Applications: The compound may be used as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 2-(4-Fluorophenyl)-1-(4-(thiophen-2-yl)piperidin-1-yl)ethanone involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may modulate the activity of these targets, leading to changes in cellular signaling pathways and physiological responses. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Chlorophenyl)-1-(4-(thiophen-2-yl)piperidin-1-yl)ethanone
  • 2-(4-Bromophenyl)-1-(4-(thiophen-2-yl)piperidin-1-yl)ethanone
  • 2-(4-Methylphenyl)-1-(4-(thiophen-2-yl)piperidin-1-yl)ethanone

Uniqueness

2-(4-Fluorophenyl)-1-(4-(thiophen-2-yl)piperidin-1-yl)ethanone is unique due to the presence of the fluorophenyl group, which can influence its pharmacokinetic properties and receptor binding affinity. This makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

2-(4-fluorophenyl)-1-(4-thiophen-2-ylpiperidin-1-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FNOS/c18-15-5-3-13(4-6-15)12-17(20)19-9-7-14(8-10-19)16-2-1-11-21-16/h1-6,11,14H,7-10,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYIXHQBFLZIBBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=CC=CS2)C(=O)CC3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18FNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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